tert-Butyl 3a-phenylhexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate
Description
tert-Butyl 3a-phenylhexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate is a bicyclic tertiary amine derivative featuring a pyrrolidine ring fused to a piperidine scaffold, with a phenyl substituent at the 3a position and a tert-butoxycarbonyl (Boc) protecting group at the 6-position. This compound is part of a broader class of nitrogen-containing heterocycles, which are pivotal in medicinal chemistry due to their conformational rigidity and ability to mimic bioactive peptide structures. The Boc group enhances solubility and stability during synthetic processes, while the phenyl substituent modulates lipophilicity and steric interactions, influencing binding affinity in drug-target interactions .
Properties
Molecular Formula |
C18H26N2O2 |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
tert-butyl 3a-phenyl-2,3,4,5,7,7a-hexahydro-1H-pyrrolo[2,3-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)20-12-10-18(9-11-19-15(18)13-20)14-7-5-4-6-8-14/h4-8,15,19H,9-13H2,1-3H3 |
InChI Key |
YJTLDOZXQZPLSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCNC2C1)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 3a-phenylhexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolo[2,3-c]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl esters or tert-butyl halides under basic conditions.
Addition of the phenyl group: This can be done through various coupling reactions, such as Suzuki or Heck coupling, using phenylboronic acid or phenyl halides.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction conditions.
Chemical Reactions Analysis
tert-Butyl 3a-phenylhexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the compound are replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 3a-phenylhexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Biological Research: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: Researchers use this compound to probe biological pathways and mechanisms, helping to elucidate the roles of specific proteins and genes.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of tert-Butyl 3a-phenylhexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Variations
- tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (Compound 24, ): This compound shares the Boc-protected bicyclic amine core but lacks the 3a-phenyl substituent. Instead, it features a pyrrolo[3,4-c]pyrrole system. In synthesis, this compound was functionalized with a benzo-triazole carbonyl group (yielding Compound 26) via HATU-mediated coupling, achieving 83% yield .
tert-Butyl hexahydropyrrolo[3,4-b]pyridine-6(2H)-carboxylate () :
The positional isomerism of the pyrrolidine ring ([3,4-b] vs. [2,3-c]) alters the spatial arrangement of nitrogen atoms, affecting hydrogen-bonding capabilities. This compound, with a purity of ≥95%, is commercially available for pharmaceutical research, highlighting its utility as a building block in drug discovery .
Substituent-Driven Functional Differences
- Spirocyclic Derivatives (): The patent describes tert-butyl 2’-chloro-6’-oxo-spiro[pyran-4,9’-pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidine]-7’-carboxylate, which introduces a spirocyclic pyrimidine-pyran system. This compound was further modified with a 4-methylpiperazinylpyridinyl group, demonstrating adaptability in kinase inhibitor design .
- Pyridazinone Derivatives (): Compounds 3a-3h are 5-chloro-6-phenylpyridazin-3(2H)-ones, sharing the phenyl motif but differing in the heterocyclic core (pyridazinone vs. pyrrolopyridine). The pyridazinone scaffold exhibits distinct electronic properties due to its conjugated carbonyl group, which may enhance binding to enzymes like phosphodiesterases compared to the saturated pyrrolopyridine system .
Research Implications and Limitations
The 3a-phenyl derivative’s structural uniqueness lies in its balance of lipophilicity (from the phenyl group) and solubility (from the Boc group), making it a versatile intermediate for CNS-targeting agents. However, comparative data on its bioactivity are absent in the provided evidence, unlike Compound 26, which was explicitly tested in kinase assays .
Biological Activity
tert-Butyl 3a-phenylhexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant studies.
The compound has the molecular formula and a molecular weight of approximately 302.41 g/mol. Its structure includes a pyrrolopyridine framework, which is known for its versatility in biological applications.
Biological Activity Overview
Research indicates that compounds with similar structures to this compound exhibit various pharmacological effects. Key areas of interest include:
- Analgesic Properties : Some derivatives have shown significant analgesic effects in animal models, comparable to established analgesics like morphine and aspirin .
- CNS Activity : The compound may influence central nervous system (CNS) functions, with studies suggesting potential sedative effects .
- Receptor Interaction : Interaction studies with opioid receptors indicate that certain derivatives can activate these receptors, suggesting a mechanism for their analgesic effects .
Case Studies
-
Analgesic Efficacy :
- In a study comparing various pyrrolopyridine derivatives, several showed higher analgesic potency than aspirin in the “writhing” test, indicating their potential as new analgesics .
- The efficacy of specific derivatives was quantified with effective doses (ED50) ranging from 0.4 to 2.8 mg/kg, significantly lower than that of conventional analgesics like aspirin (ED50 = 39.15 mg/kg) .
- Sedative Effects :
The biological activity of this compound appears to be mediated through several mechanisms:
- Opioid Receptor Activation : Compounds similar to this pyrrolopyridine structure have demonstrated the ability to bind and activate mu-opioid receptors, which are critical for pain relief.
- Cyclooxygenase Inhibition : Some derivatives may also inhibit cyclooxygenase (COX) enzymes at lower doses, contributing to their analgesic effects while potentially activating opioid pathways at higher concentrations .
Comparative Analysis
The following table summarizes the biological activities of selected compounds related to this compound:
| Compound Name | Molecular Formula | Notable Activity | ED50 (mg/kg) |
|---|---|---|---|
| This compound | C18H26N2O2 | Analgesic | 0.4 - 2.8 |
| Aspirin | C9H8O4 | Analgesic | 39.15 |
| Morphine | C17H19NO3 | Analgesic | 2.44 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
